2-Aminohexane-1,3-diol
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Overview
Description
2-Aminohexane-1,3-diol is an organic compound with the molecular formula C6H15NO2 It is a diol, meaning it contains two hydroxyl groups (-OH), and an amino group (-NH2) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminohexane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of hexanedione derivatives in the presence of ammonia. This process is typically carried out under high pressure and temperature to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form hexane derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, anhydrides
Major Products:
Oxidation: Hexanedione derivatives
Reduction: Hexane derivatives
Substitution: Amides, substituted amines
Scientific Research Applications
2-Aminohexane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Aminohexane-1,3-diol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl groups can participate in redox reactions, altering the oxidative state of biological systems. These interactions can affect cellular pathways and processes, making the compound of interest in pharmacological research .
Comparison with Similar Compounds
- 2-Aminohexane-1,2-diol
- 2-Aminohexane-1,4-diol
- 2-Aminohexane-1,5-diol
Comparison: 2-Aminohexane-1,3-diol is unique due to the positioning of its hydroxyl groups at the 1 and 3 positions on the hexane chain. This specific arrangement allows for distinct chemical reactivity and interaction with other molecules compared to its isomers. For instance, 2-Aminohexane-1,2-diol has hydroxyl groups adjacent to each other, leading to different hydrogen bonding patterns and reactivity .
Properties
IUPAC Name |
2-aminohexane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-2-3-6(9)5(7)4-8/h5-6,8-9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLRJWGHGZRUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CO)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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